N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide
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Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide, also known as FPB, is a chemical compound that has been studied for its potential therapeutic benefits. It is a selective antagonist of the sigma-1 receptor, which is a protein found in the brain and other tissues that has been implicated in various physiological and pathological processes.
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: (let’s call it FPMINT ) has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, FPMINT exhibits selectivity for ENT2 over ENT1 . Researchers have explored its structure-activity relationship (SAR) to understand its inhibitory effects .
Key Findings::- Compound 3c : Among the analogues tested, compound 3c emerged as the most potent inhibitor. It reduces the maximum velocity (Vmax ) of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km ). Importantly, compound 3c is irreversible and non-competitive .
Anticancer Applications
Beyond ENT inhibition, derivatives of this compound have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives (related to our compound) have shown potent antitumor activity against tumor cell lines.
Antifungal Activity
While not directly related to our compound, some derivatives have been evaluated for antifungal activity. For example, compounds 9a and 9d displayed fungicidal activity against certain strains .
Mechanism of Action
Target of Action
The primary target of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes to the transport of nucleosides across the cell membrane, affecting nucleotide synthesis and adenosine function .
Biochemical Pathways
The inhibition of ENTs by N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide affects the nucleotide synthesis pathway . This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication, RNA transcription, and energy metabolism .
Pharmacokinetics
Its interaction with ents suggests it is likely to be absorbed into cells where ents are present
Result of Action
The molecular and cellular effects of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide’s action include the inhibition of nucleoside transport across the cell membrane . This can affect nucleotide synthesis and adenosine function, potentially impacting various cellular processes .
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-2-6-17(22)19-9-5-14-25(23,24)21-12-10-20(11-13-21)16-8-4-3-7-15(16)18/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHPALCRLQJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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